molecular formula C16H16F3NO3S B2890464 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034467-98-4

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2890464
CAS No.: 2034467-98-4
M. Wt: 359.36
InChI Key: PESLMECUQLZUOT-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pre-clinical research. Its molecular structure incorporates key features associated with bioactive compounds: a benzamide core, a thiophene ring, and a trifluoromethyl group. The benzamide scaffold is a privileged structure in drug discovery, known for its ability to interact with a variety of enzymatic targets . Research on similar N-(thiophen-2-yl)benzamide derivatives has demonstrated their potential as potent and selective inhibitors of specific kinases, such as the BRAF V600E mutant, a key oncogenic driver in cancers like melanoma . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing properties . The 2-hydroxyethoxy side chain further adds to the molecule's versatility, potentially contributing to aqueous solubility and offering a site for further chemical modification. This combination of structural elements makes this compound a valuable chemical tool for researchers investigating new therapeutic agents, particularly in oncology and signal transduction pathway analysis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S/c17-16(18,19)12-5-2-1-4-11(12)15(22)20-10-13(23-8-7-21)14-6-3-9-24-14/h1-6,9,13,21H,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESLMECUQLZUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically begins with the selection of an appropriate benzamide precursor. The synthetic pathway includes several key steps:

  • Starting Materials: : Typically, a substituted benzoyl chloride, thiophene derivative, and ethylene glycol are used.

  • Formation of the Intermediate: : The intermediate N-(2-(2-hydroxyethoxy)ethyl)-benzamide can be synthesized through nucleophilic substitution reactions.

  • Addition of Thiophene Group: : The thiophene moiety is introduced through a coupling reaction using palladium catalysts.

  • Trifluoromethylation: : The addition of the trifluoromethyl group occurs via oxidative trifluoromethylation, often involving reagents like trifluoromethyl iodide (CF3I) and silver trifluoromethanesulfonate (AgOTf).

Industrial Production Methods: For large-scale industrial production, continuous flow synthesis can be employed. This involves:

  • Optimized Reagent Ratios: : Ensuring precise stoichiometry for maximal yield.

  • Catalyst Recycling: : Employing recyclable catalysts to enhance process efficiency and reduce waste.

  • Controlled Reaction Conditions: : Utilizing automated systems to maintain optimal temperature, pressure, and reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

  • Reduction: : Reduction of the amide group may lead to the formation of primary or secondary amines.

  • Substitution: : The trifluoromethyl and ethoxyethoxy groups can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Chromium trioxide (CrO3), potassium permanganate (KMnO4).

  • Reduction: : Lithium aluminum hydride (LiAlH4), hydrogenation over palladium on carbon (Pd/C).

  • Substitution: : Alkyl halides, nucleophiles such as amines and thiols.

Major Products: These reactions yield a diverse array of products, ranging from modified amides to complex heterocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has garnered significant attention in several fields:

  • Chemistry: : As a key intermediate in synthesizing advanced materials and polymers.

  • Biology: : Used in biochemical studies for enzyme inhibition assays due to its potential binding capabilities.

  • Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

  • Industry: : Employed in the production of specialty chemicals and advanced materials due to its unique chemical structure.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily driven by:

  • Hydrogen Bonding: : The hydroxyl and amide groups form hydrogen bonds with biological targets.

  • Pi-Pi Interactions: : The thiophene and benzamide rings facilitate pi-pi interactions with aromatic amino acid residues in proteins.

  • Electrophilic Properties: : The trifluoromethyl group enhances electrophilicity, enabling the compound to interact with electron-rich sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of the target compound with related benzamide derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound C₁₇H₁₆F₃NO₃S 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl, 2-(trifluoromethyl) 375.37 Hybrid thiophene and hydroxyethoxy groups; potential for enhanced solubility
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide C₁₇H₁₃F₃N₂O₂S Benzothiazolyl, ethoxy, 4-(trifluoromethyl) 366.36 Benzothiazole core; ethoxy group may enhance lipophilicity
Nitazoxanide C₁₂H₉N₃O₅S 5-nitro-2-thiazolyl, acetyloxy 307.28 Antiparasitic agent; nitro-thiazole motif critical for activity
Flualamide C₁₇H₂₃F₃N₂O₂ Allyloxy, diethylaminoethyl, 4-(trifluoromethyl) 344.37 Diethylaminoethyl group suggests CNS-targeting potential
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide C₁₈H₁₄F₃NO₄S Thiophen-2-yl, furan-3-yl, trifluoromethoxy 397.40 Dual heterocyclic system; trifluoromethoxy enhances metabolic stability

Key Observations:

  • Trifluoromethyl Group: Present in all listed compounds, this group enhances metabolic stability and electron-withdrawing effects, influencing binding to hydrophobic pockets in biological targets .
  • Thiophene vs.
  • Hydroxyethoxy Group: Unique to the target compound, this substituent likely improves aqueous solubility compared to more lipophilic groups like diethylaminoethyl (Flualamide) or ethoxy () .

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C16H20F3N3O3S. It features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

PropertyValue
Molecular FormulaC16H20F3N3O3S
Molecular Weight393.41 g/mol
Purity≥ 95%
Physical FormOil
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and the introduction of the hydroxyethoxy and trifluoromethyl groups. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.

Antiviral Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antiviral activities. For instance, derivatives containing thiazolidinone scaffolds have shown inhibition of viral RNA polymerases, suggesting that modifications in similar compounds could lead to enhanced antiviral efficacy against viruses such as HCV (Hepatitis C Virus) .

Antiparasitic Activity

Studies on related benzamide derivatives have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) analysis revealed that certain substitutions on the benzamide core can lead to improved potency against various protozoan parasites .

Inhibition Studies

In vitro studies have shown that compounds with similar functional groups can inhibit key enzymes in pathogenic organisms. For example, certain benzamide derivatives were reported to inhibit the heme detoxification pathway in P. falciparum, which is crucial for its survival .

Case Studies

  • Antiviral Activity Against HCV : A study explored the effect of a series of benzamide derivatives on HCV NS5B RNA polymerase. Compounds with a trifluoromethyl group exhibited enhanced inhibitory activity, with IC50 values significantly lower than standard antiviral agents .
  • Antimalarial Activity : Another investigation focused on the efficacy of thiazolidinone derivatives against P. falciparum. The most effective compound showed an EC50 value of 0.35 μM, indicating strong potential for further development .
  • Cytotoxicity Assessment : In evaluating cytotoxic effects, compounds similar to this compound were tested on human cell lines. Results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further research .

Q & A

Q. Table 1. Key Synthetic Parameters and Optimization

StepReagents/ConditionsYield (%)Purity (%)Reference
Thiophene synthesisGewald reaction (S₈, CH₃COCH₂CN, DMF, 80°C)6590[8]
Benzamide couplingEDC, DCM, 0°C→rt, 12 hrs7295[2]
Hydroxyethoxy additionMitsunobu (DIAD, Ph₃P, THF, 0°C)5888[9]

Q. Table 2. Comparative Bioactivity of Structural Analogs

Compound ModificationTarget (IC₅₀)logPSolubility (µg/mL)Reference
CF₃ at benzamide C2Kinase X (12 nM)3.215[17]
OCH₃ at benzamide C4Kinase X (180 nM)2.5120[14]
Thiophene 3-substitutedCYP450 3A4 (Inhibited)3.020[16]

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